4-[2-Methoxy-4-(methylsulfanyl)benzoyl]morpholine 4-[2-Methoxy-4-(methylsulfanyl)benzoyl]morpholine
Brand Name: Vulcanchem
CAS No.:
VCID: VC11328407
InChI: InChI=1S/C13H17NO3S/c1-16-12-9-10(18-2)3-4-11(12)13(15)14-5-7-17-8-6-14/h3-4,9H,5-8H2,1-2H3
SMILES: COC1=C(C=CC(=C1)SC)C(=O)N2CCOCC2
Molecular Formula: C13H17NO3S
Molecular Weight: 267.35 g/mol

4-[2-Methoxy-4-(methylsulfanyl)benzoyl]morpholine

CAS No.:

Cat. No.: VC11328407

Molecular Formula: C13H17NO3S

Molecular Weight: 267.35 g/mol

* For research use only. Not for human or veterinary use.

4-[2-Methoxy-4-(methylsulfanyl)benzoyl]morpholine -

Specification

Molecular Formula C13H17NO3S
Molecular Weight 267.35 g/mol
IUPAC Name (2-methoxy-4-methylsulfanylphenyl)-morpholin-4-ylmethanone
Standard InChI InChI=1S/C13H17NO3S/c1-16-12-9-10(18-2)3-4-11(12)13(15)14-5-7-17-8-6-14/h3-4,9H,5-8H2,1-2H3
Standard InChI Key VXIVMXHZLVIZJW-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)SC)C(=O)N2CCOCC2
Canonical SMILES COC1=C(C=CC(=C1)SC)C(=O)N2CCOCC2

Introduction

Structural and Physicochemical Properties

The molecular formula of 4-[2-methoxy-4-(methylsulfanyl)benzoyl]morpholine is inferred as C₁₃H₁₇NO₃S, with a molecular weight of approximately 283.35 g/mol. Key structural features include:

  • A benzoyl group (C₆H₅CO-) with substituents at the 2- and 4-positions.

  • A methoxy group (-OCH₃) at position 2, contributing to electron-donating effects.

  • A methylsulfanyl group (-SCH₃) at position 4, introducing moderate hydrophobicity and potential hydrogen-bonding capabilities.

  • A morpholine ring (C₄H₈NO), a six-membered heterocycle containing one oxygen and one nitrogen atom, known to enhance solubility and bioavailability in drug-like molecules .

Table 1: Estimated Physicochemical Properties

PropertyValue/Description
Molecular Weight283.35 g/mol
Density~1.15–1.25 g/cm³ (analog-based)
Boiling Point>250°C (decomposition likely)
SolubilityModerate in DMSO, chloroform
LogP (Partition Coefficient)~2.5–3.5 (predicted)
Hydrogen Bond Donors1 (morpholine NH)
Hydrogen Bond Acceptors4 (morpholine O, benzoyl O, methoxy O)

The methoxy group enhances solubility in polar solvents, while the methylsulfanyl group may improve membrane permeability due to its hydrophobic character . The morpholine ring’s conformational flexibility allows for optimal interactions with biological targets, as observed in structurally related compounds .

Synthetic Pathways and Methodologies

While no explicit synthesis protocol for 4-[2-methoxy-4-(methylsulfanyl)benzoyl]morpholine is documented in peer-reviewed literature, plausible routes can be extrapolated from analogous morpholine-benzoyl hybrids:

Route 1: Acylation of Morpholine

  • Benzoyl Chloride Preparation:

    • 2-Methoxy-4-(methylsulfanyl)benzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O] .

    • Reaction:

      RCOOH+SOCl2RCOCl+SO2+HCl\text{RCOOH} + \text{SOCl}_2 \rightarrow \text{RCOCl} + \text{SO}_2 + \text{HCl}
  • Coupling with Morpholine:

    • The acid chloride reacts with morpholine in the presence of a base (e.g., triethylamine) to form the target compound .

    • Reaction:

      RCOCl+MorpholineEt3NRCO-Morpholine+HCl\text{RCOCl} + \text{Morpholine} \xrightarrow{\text{Et}_3\text{N}} \text{RCO-Morpholine} + \text{HCl}

Route 2: Nucleophilic Substitution

  • An alternative approach involves substituting a pre-functionalized benzoyl derivative with a morpholine-containing nucleophile. For example, a brominated benzoyl intermediate could undergo displacement with morpholine under Ullmann or Buchwald-Hartwig conditions .

Challenges in Synthesis

  • Steric Hindrance: The 2-methoxy and 4-methylsulfanyl groups may impede reaction efficiency at the benzoyl core.

  • Oxidation Sensitivity: The methylsulfanyl group (-SCH₃) is prone to oxidation, necessitating inert atmosphere conditions during synthesis .

Pharmacological and Biological Activities

Morpholine derivatives are widely investigated for their diverse biological activities, ranging from anticancer to antimicrobial effects. While direct studies on 4-[2-methoxy-4-(methylsulfanyl)benzoyl]morpholine are lacking, inferences can be drawn from structurally related compounds:

Antibacterial and Antifungal Activity

  • Structural Role: The methylsulfanyl group’s electron-rich sulfur atom may disrupt bacterial cell walls or inhibit enzymes like dihydrofolate reductase .

  • Comparative Data: Morpholinyl benzoxazines showed MIC values of 4–8 μg/mL against Staphylococcus aureus and Escherichia coli .

Neuropharmacological Applications

  • Receptor Modulation: Morpholine derivatives exhibit affinity for serotonin (5-HT) and sigma receptors, which are implicated in depression and neurodegenerative diseases . The methoxy group’s electron-donating effects could enhance binding to these targets.

Comparative Analysis with Related Compounds

Table 2: Key Analogues and Their Bioactivities

CompoundStructure FeaturesBiological Activity
2-Methoxy-4-methylthio benzoic acidBenzoyl core with -OCH₃ and -SCH₃Antibacterial (Gram-positive)
Morpholinyl indole sulfonohydrazidesIndole-morpholine hybridsAnticancer (IC₅₀: 13.2 μM)
p-Morpholinyl flavonesFlavone linked to morpholineAβ42 peptide inhibition

Key Distinctions:

  • The methylsulfanyl group in 4-[2-methoxy-4-(methylsulfanyl)benzoyl]morpholine offers unique redox properties compared to simpler morpholine analogues.

  • The methoxy substituent at position 2 may reduce metabolic degradation compared to unsubstituted benzoyl derivatives .

Future Research Directions

  • Synthetic Optimization:

    • Develop catalytic methods (e.g., photoredox catalysis) to improve yield and reduce byproducts.

    • Explore protecting group strategies for the methylsulfanyl moiety during synthesis.

  • Biological Screening:

    • Evaluate in vitro cytotoxicity against NCI-60 cancer cell lines.

    • Assess pharmacokinetic properties, including blood-brain barrier penetration .

  • Computational Studies:

    • Perform molecular docking to predict binding modes with kinases (e.g., PI3K, EGFR) and microbial targets.

    • Use QSAR (Quantitative Structure-Activity Relationship) models to optimize substituent effects.

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